Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is a member of the pyrazole family, which are heterocyclic compounds containing a 5-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate and its analogues has been reported in several studies . A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method .Molecular Structure Analysis
The molecular structure of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate consists of a pyrazole ring attached to a phenyl group and an ethyl ester . The average mass of the molecule is 216.236 Da .Chemical Reactions Analysis
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate has been found to react with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates .Scientific Research Applications
Medicinal Chemistry
Pyrazole derivatives, including “Ethyl 3-phenyl-1H-pyrazole-5-carboxylate”, have been found to exhibit a wide range of biological activities. They have been used as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Organic Synthesis
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .
Agriculture
Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture . They are used in the synthesis of various agrochemicals.
Material Science
A series of 1,3,5-tris(1-phenyl-1H-pyrazol-5-yl)benzenes, which are related to “Ethyl 3-phenyl-1H-pyrazole-5-carboxylate”, have been used to assess the existence of planar stacking columns in supramolecular structures of pyrazoles . This helps in understanding how small structural changes affect the supramolecular environment.
Catalysts
Pyrazole derivatives have been used in the development of catalysts. For example, an innovative protocol benefits from the use of resinous, nontoxic, thermally stable, and cost-effective Amberlyst-70 as a heterogeneous catalyst .
Synthesis of Other Pyrazole Derivatives
“Ethyl 3-phenyl-1H-pyrazole-5-carboxylate” can be used as a precursor in the synthesis of other pyrazole derivatives. For instance, 3-methyl-1-phenyl-1H-pyrazol-5-ol was synthesized using Nano-ZnO as a catalyst .
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .
Future Directions
The future directions for the research and development of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate could include further exploration of its reactions with other compounds , and its potential applications in the design of pesticides . It is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .
Mechanism of Action
Target of Action
Pyrazole derivatives, in general, have been found to exhibit a wide range of biological properties .
Mode of Action
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate reacts with oxiranes to give mixtures of 2-phenyl-6-R-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ones and ethyl 1-(2-hydroxy-3-R-propyl)-5-phenyl-1H-pyrazole-3-carboxylates . This reaction involves the addition of oxiranes to the pyrazole ring at both nitrogen atoms, followed by intramolecular cyclization .
Biochemical Pathways
The compound’s interaction with oxiranes suggests it may influence pathways involving these highly reactive organic compounds .
Result of Action
The products of its reaction with oxiranes displayed inhibitory effects on the growth of a549 lung cancer cell line .
Action Environment
The optimal conditions for its reaction with oxiranes included heating of equimolar amounts of the reactants at 150°c without a solvent under intermittent stirring for 4 hours .
properties
IUPAC Name |
ethyl 3-phenyl-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHJDRWBMQEKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208057 | |
Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659749 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate | |
CAS RN |
5932-30-9 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5932-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30208057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate in the synthesis of 1,3,4-oxadiazole derivatives?
A: Ethyl 3-phenyl-1H-pyrazole-5-carboxylate serves as a crucial starting material in synthesizing 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] This synthetic route highlights the versatility of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate as a building block for generating structurally diverse compounds with potential biological activities.
Q2: How is the structure of compounds derived from Ethyl 3-phenyl-1H-pyrazole-5-carboxylate confirmed?
A: Single crystal X-ray diffraction analysis has been employed to confirm the configurations of key intermediates in the synthesis of 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles. [] This technique provides detailed structural information, allowing researchers to confirm the successful synthesis of the desired compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.